2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Overview
Description
N,N’-Methylenediphthalimide is an organic compound with the molecular formula C17H10N2O4. It is characterized by the presence of two phthalimide groups connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Scientific Research Applications
N,N’-Methylenediphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Methylenediphthalimide can be synthesized through the reaction of phthalic anhydride with formaldehyde and ammonia. The reaction typically occurs under acidic conditions, where the phthalic anhydride reacts with formaldehyde to form a methylene bridge, and ammonia facilitates the formation of the imide groups.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Methylenediphthalimide often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent like toluene or xylene, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-Methylenediphthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the imide groups to amine groups.
Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the methylene bridge under basic conditions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N,N’-Methylenediphthalimide involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polymer chemistry.
N,N’-Methylenebisphthalimide: Similar structure but different reactivity and applications.
Uniqueness: N,N’-Methylenediphthalimide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its dual phthalimide groups and methylene bridge provide distinct reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYKFHOBNBFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303733 | |
Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33257-56-6 | |
Record name | N,N'-Methylenediphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033257566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160620 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-METHYLENEDIPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWD6T2RQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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